Advanced Physicochemical Profiling and Synthetic Utility of Ethyl [2-(5-isoxazolyl)phenoxy]acetate (CAS 352666-92-3)
Advanced Physicochemical Profiling and Synthetic Utility of Ethyl [2-(5-isoxazolyl)phenoxy]acetate (CAS 352666-92-3)
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic selection of bifunctional building blocks is critical for accessing novel chemical space. Ethyl[2-(5-isoxazolyl)phenoxy]acetate (CAS 352666-92-3) is a highly versatile synthetic intermediate that combines two privileged pharmacophores: an isoxazole ring and a phenoxyacetate moiety[1].
As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic scaffold. The isoxazole ring serves as a robust bioisostere for amides and esters, imparting metabolic stability while maintaining critical hydrogen-bond acceptor interactions[2]. Concurrently, the phenoxyacetate group provides a flexible linker that can function as a lipophilic ester prodrug or be hydrolyzed to an active acidic pharmacophore—a motif historically validated in both PPAR-activating fibrates and auxin-mimicking agrochemicals[3][4]. This whitepaper provides an in-depth technical guide to the physicochemical properties, structural rationale, and field-proven experimental protocols for utilizing this compound in drug discovery workflows.
Structural Rationale and Pharmacophore Mapping
The architectural value of Ethyl [2-(5-isoxazolyl)phenoxy]acetate lies in its modularity. The ortho-substitution of the isoxazole ring on the phenoxy core forces a specific dihedral angle, pre-organizing the molecule for target binding.
-
The 5-Isoxazolyl Ring: Heteroaromatic rings like isoxazole are frequently deployed to improve the pharmacokinetic profiles of drug candidates. They resist aggressive enzymatic hydrolysis better than their acyclic ester or amide counterparts while still engaging in dipole-dipole and hydrogen-bonding interactions within target protein pockets[2].
-
The Phenoxyacetate Linker: The ether linkage provides conformational flexibility, allowing the terminal ethyl ester to sweep through a wide radius to find optimal binding sub-pockets. In agrochemistry, substituted phenoxyacetates are well-documented for their herbicidal activity, often targeting the pyruvate dehydrogenase complex or acting as synthetic auxins[4].
Pharmacophore mapping of Ethyl[2-(5-isoxazolyl)phenoxy]acetate highlighting key functional domains.
Physicochemical and Computational Profiling
Understanding the physicochemical parameters of a building block is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of downstream derivatives. The computational data for CAS 352666-92-3 indicates a highly "druglike" profile that strictly adheres to Lipinski's Rule of Five[1].
Table 1: Physicochemical Properties
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 247.25 g/mol | Highly optimal for oral absorption; leaves ample mass budget (<500 Da) for further derivatization. |
| Molecular Formula | C₁₃H₁₃NO₄ | Establishes the baseline heavy atom count (18 atoms). |
| XLogP3-AA | 2.3 | Excellent lipophilicity; balances aqueous solubility with lipid membrane permeability. |
| Topological Polar Surface Area (TPSA) | 61.6 Ų | Ideal for cellular penetration (well below the 140 Ų threshold for poor permeability). |
| Hydrogen Bond Acceptors | 5 | Provides sufficient polarity for target engagement without hindering passive diffusion. |
| Hydrogen Bond Donors | 0 | Absence of donors increases lipophilicity and membrane transit efficiency. |
| Rotatable Bonds | 6 | Offers balanced conformational flexibility to induce fit into target receptors. |
(Data derived from computational chemical profiling of CAS 352666-92-3[1])
Synthetic Methodologies: Upstream Assembly
The synthesis of Ethyl[2-(5-isoxazolyl)phenoxy]acetate relies on the strategic alkylation of the precursor 2-(5-Isoxazolyl)phenol (CAS 61348-47-8) [5][6]. The transformation is a classic Williamson ether synthesis, but it requires careful selection of base and solvent to prevent the base-catalyzed ring-opening of the sensitive isoxazole moiety.
Stepwise synthetic workflow and downstream diversification of the phenoxyacetate scaffold.
Protocol 1: Williamson Etherification (Self-Validating System)
Causality Focus: Potassium carbonate (K₂CO₃) is explicitly chosen over stronger bases like Sodium Hydride (NaH). Strong bases can abstract protons from the isoxazole ring or initiate unwanted cleavage. Dimethylformamide (DMF) is used as a polar aprotic solvent to strip the solvation shell from the phenoxide ion, accelerating the Sₙ2 displacement.
-
Preparation: Charge an oven-dried, argon-flushed round-bottom flask with 2-(5-isoxazolyl)phenol (1.0 equiv, typically 10 mmol) and anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir the suspension at room temperature for 15 minutes. The solution will typically darken slightly as the phenoxide anion is generated.
-
Alkylation: Add ethyl bromoacetate (1.2 equiv) dropwise via syringe over 5 minutes. Note: Dropwise addition controls the localized concentration of the electrophile, minimizing dialkylation or side reactions.
-
Heating: Elevate the reaction temperature to 60°C and stir for 4 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1).
-
Workup: Cool to room temperature and quench with distilled water (equal volume to DMF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (5 × 20 mL) to remove residual DMF.
-
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield Ethyl [2-(5-isoxazolyl)phenoxy]acetate.
Downstream Diversification: Saponification and Amidation
To utilize this scaffold in high-throughput screening (HTS) libraries, the ethyl ester must often be converted into a free carboxylic acid, which can then be coupled with diverse amines to generate an array of amides.
Protocol 2: Mild Ester Saponification
Causality Focus: Lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system is utilized to ensure complete hydrolysis without degrading the isoxazole ring, which is susceptible to harsh aqueous sodium hydroxide at elevated temperatures.
-
Solvent System: Dissolve Ethyl [2-(5-isoxazolyl)phenoxy]acetate (1.0 equiv) in a solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v). This specific ratio ensures the lipophilic ester remains in solution while providing the necessary water for the hydrolysis mechanism.
-
Hydrolysis: Add LiOH·H₂O (2.0 equiv) in one portion. Stir the reaction vigorously at room temperature (20–25°C) for 2 to 3 hours.
-
Monitoring: Confirm the disappearance of the ester via LC-MS or TLC.
-
Acidification: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Cool the remaining aqueous phase in an ice bath and carefully acidify to pH 2–3 using 1M HCl.
-
Recovery: The resulting 2-(5-isoxazolyl)phenoxyacetic acid will typically precipitate as a white/off-white solid. Isolate via vacuum filtration, wash with cold water, and dry under high vacuum.
Analytical Validation and Quality Control
To ensure trust and reproducibility, the synthesized Ethyl [2-(5-isoxazolyl)phenoxy]acetate must be rigorously characterized.
-
¹H NMR (CDCl₃, 400 MHz): Key diagnostic signals include the disappearance of the broad phenolic -OH peak (~9.0 ppm from the starting material). The successful incorporation of the ethyl acetate moiety is confirmed by a distinct singlet at ~4.7 ppm (integrating for 2H, O-CH₂-C=O), a quartet at ~4.2 ppm (integrating for 2H, ester -CH₂-), and a triplet at ~1.3 ppm (integrating for 3H, ester -CH₃).
-
LC-MS (ESI+): The compound should exhibit a highly pure peak (>95% AUC) with an observed mass of [M+H]⁺ = 248.1 m/z, correlating perfectly with the exact monoisotopic mass of 247.08 Da[1].
References
- Guidechem. "ethyl[2-(5-isoxazolyl)phenoxy]acetate 352666-92-3 wiki". Guidechem.com.
- Chem-Impex. "2-(5-Isoxazolyl)phenol". Chemimpex.com.
- PubChem. "2-(5-Isoxazolyl)phenol | C9H7NO2 | CID 578506". National Institutes of Health (NIH).
- Google Patents. "US4425352A - Substituted phenoxyacetates of cyclic amines". Google.com.
- ACS Publications. "Studies of O,O-Dimethyl α-(2,4-Dichlorophenoxyacetoxy)ethylphosphonate (HW02) as a New Herbicide". Journal of Agricultural and Food Chemistry.
Sources
- 1. Page loading... [guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. US4425352A - Substituted phenoxyacetates of cyclic amines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(5-Isoxazolyl)phenol | C9H7NO2 | CID 578506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(5-ISOXAZOLYL)PHENOL | 61348-47-8 [chemicalbook.com]
